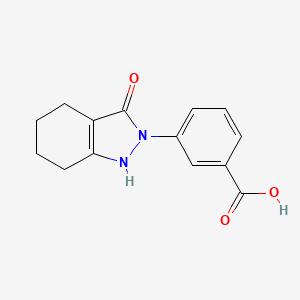

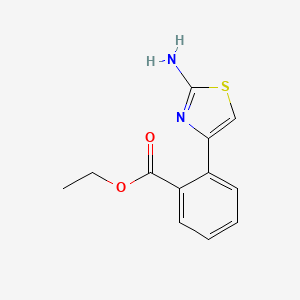

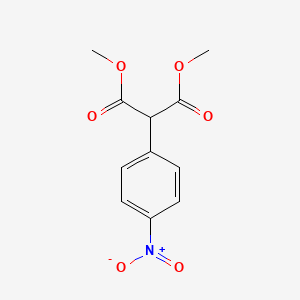

2-Nitro-5-(1-pyrrolidinyl)benzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Nitro-5-(1-pyrrolidinyl)benzenecarboxamide, or NPBC, is a novel compound that has been widely studied for its potential applications in a variety of scientific fields. NPBC has been found to have a variety of biochemical and physiological effects and can be used as a tool to study the effects of drugs and other compounds on biological systems.

Aplicaciones Científicas De Investigación

Supramolecular Chemistry and Nanotechnology

Benzene-1,3,5-tricarboxamide derivatives, owing to their simple structure and ability to self-assemble into one-dimensional nanometer-sized structures, are crucial in nanotechnology and polymer processing. Their self-assembly, stabilized by threefold H-bonding, highlights their potential in designing novel nanomaterials and biomedical applications (Cantekin, de Greef, & Palmans, 2012).

Photon-based Electronics

Ortho-nitrobenzylpyridines exhibit photochromic activity, making them valuable for photon-based electronics. Their structural and spectroscopic characteristics suggest potential in developing light-sensitive materials, underscoring the relevance of nitro-substituted compounds in advanced materials science (Naumov, 2006).

Anticorrosive Materials

Quinoline derivatives, including those with nitro substituents, are recognized for their effectiveness against metallic corrosion. Their high electron density and ability to form stable chelating complexes with metal surfaces through coordination bonding make them essential in the development of anticorrosive materials (Verma, Quraishi, & Ebenso, 2020).

Drug Discovery

The pyrrolidine ring, often featured in compounds like 2-Nitro-5-(1-pyrrolidinyl)benzenecarboxamide, is a common scaffold in medicinal chemistry. It is valued for its stereochemistry and ability to explore pharmacophore space efficiently. Pyrrolidine-containing compounds are explored for various therapeutic applications, including anticancer, antimicrobial, and antiviral drugs, showcasing the versatility of this structural motif in drug discovery (Li Petri et al., 2021).

Propiedades

IUPAC Name |

2-nitro-5-pyrrolidin-1-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3/c12-11(15)9-7-8(13-5-1-2-6-13)3-4-10(9)14(16)17/h3-4,7H,1-2,5-6H2,(H2,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZGZPUPRNPHNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377482 |

Source

|

| Record name | 2-nitro-5-(1-pyrrolidinyl)benzenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299897-90-8 |

Source

|

| Record name | 2-nitro-5-(1-pyrrolidinyl)benzenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,5-Dimethyl-4-isoxazolyl)methyl]benzenol](/img/structure/B1303805.png)

![2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1303820.png)

![Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B1303830.png)

![6-Iodoimidazo[1,2-a]pyridine](/img/structure/B1303834.png)